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Compound of Interest

Compound Name:
1,1'-Methylenebis(1H-pyrazol-3-

amine)

CAS No.: 86111-67-3

Cat. No.: B2551160

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8]
1,1'-Methylenebis(1H-pyrazol-3-amine) (CAS: 86111-67-3) represents a specialized subclass

of bis(pyrazolyl)alkanes, widely utilized as bidentate nitrogen ligands in coordination chemistry

and as precursors for high-nitrogen energetic materials. Unlike the ubiquitous bis(pyrazol-1-

yl)methane parent compound, the introduction of amino groups at the 3-position significantly

alters the electronic landscape of the molecule, enhancing its basicity and hydrogen-bonding

potential.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) designed to validate the

structural integrity of this compound.[1] The data presented here distinguishes the target N1–

N1 linked isomer from potential C-linked byproducts or regioisomers (e.g., 3,5-linkages) that

frequently contaminate crude synthetic mixtures.

Chemical Identity[4][6]
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IUPAC Name: 1,1'-Methylenebis(1H-pyrazol-3-amine)

Molecular Formula: C₇H₁₀N₆

Molecular Weight: 178.20 g/mol

Key Structural Feature: Two 3-aminopyrazole rings connected via a methylene bridge at the

N1 positions.

Structural Logic & Isomerism
Before interpreting spectra, one must understand the potential isomers. The reaction of 3-

aminopyrazole with methylene halides can theoretically yield three isomers due to annular

tautomerism (3-amino vs. 5-amino). However, thermodynamic control and steric factors

overwhelmingly favor the 1,1'-methylenebis(3-amino) isomer.

DOT Diagram: Structural Connectivity & Isomer Logic

3-Aminopyrazole
(Tautomeric Eq)

Target: 1,1'-Isomer
(N1-CH2-N1 Linkage)

 Major Pathway
(Steric Control)

Byproduct: 1,5'-Isomer
(Sterically Disfavored)

 Minor Pathway

Methylene Source
(CH2I2 or DMSO/OH-)

Click to download full resolution via product page

Caption: Reaction pathway favoring the formation of the 1,1'-methylenebis(3-amine) isomer

over sterically hindered alternatives.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is the primary tool for confirming the symmetry of the molecule and the position

of the methylene bridge. The molecule possesses
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symmetry, meaning the two pyrazole rings are magnetically equivalent.

Solvent Choice: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often provides poor

solubility for amino-pyrazoles and leads to broad exchangeable proton signals.

¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct singlet for the methylene bridge and a set of

doublets for the pyrazole ring protons.
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Assignment

Shift (δ,
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Structural
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relative to
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and water

content.

Critical Analysis:

Symmetry Check: If you observe four ring proton signals instead of two, your sample is likely

a mixture of the 1,1' and 1,5' isomers (asymmetric).

Bridge Shift: A methylene bridge appearing >6.3 ppm suggests oxidation or salt formation

(protonation of the ring nitrogens).

¹³C NMR (100 MHz, DMSO-d₆)
The carbon spectrum must show exactly four signals due to symmetry.

Carbon
Assignment

Shift (δ, ppm) Type Notes

C-3 (C-NH₂) 155.0 – 158.0 Quaternary

Deshielded by the

amino group (ipso-

effect).

C-5 (C-H) 130.0 – 132.0 CH
Typical aromatic

region for pyrazoles.

C-4 (C-H) 90.0 – 92.0 CH

Significantly shielded

by the amino group

resonance.

C-Bridge (N-CH₂-N) 55.0 – 58.0 CH₂

Characteristic region

for aminal-type

carbons.

Infrared Spectroscopy (FT-IR)
IR is vital for confirming the presence of the primary amine and the integrity of the pyrazole ring

system.

Primary Amine (–NH₂):
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3350 – 3450 cm⁻¹: Asymmetric stretch (

).

3200 – 3300 cm⁻¹: Symmetric stretch (

).

Note: Look for the characteristic "doublet" appearance of the primary amine stretches.

C=N / C=C Ring Modes:

1580 – 1620 cm⁻¹: Strong absorption bands characteristic of the pyrazole skeleton.

C–N Stretch:

1250 – 1300 cm⁻¹: Stretching vibration of the aromatic C-N bond.

Methylene (–CH₂–):

2900 – 2950 cm⁻¹: Weak aliphatic C-H stretches, often obscured by the broad amine

band.

Mass Spectrometry (MS)
Mass spec confirms the molecular weight and provides a fragmentation fingerprint.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion:

[M+H]⁺ (ESI): m/z 179.1

[M]⁺ (EI): m/z 178.1

Fragmentation Pattern (EI):

m/z 178: Molecular Ion.
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m/z 96: Cleavage of the methylene bridge, generating the [3-aminopyrazole-CH₂]⁺

fragment.

m/z 83: [3-aminopyrazole]⁺ radical cation (loss of one ring + CH₂).

m/z 54: Ring fragmentation (loss of N₂/HCN).

Experimental Validation Protocol
To ensure the spectroscopic data above is reproducible, the following preparation workflow is

recommended. This protocol minimizes the formation of the 1,5'-isomer.

Synthesis & Purification Workflow
Reagents: 3-Aminopyrazole (2.0 eq), KOH (2.5 eq), DMSO (Solvent).

Alkylation: Add

(1.0 eq) dropwise at 0°C to minimize poly-alkylation.

Extraction: Quench with water. The product often precipitates directly or requires extraction

with Ethyl Acetate/THF (avoid DCM if possible due to solubility issues).

Recrystallization (Critical): Crude product usually contains unreacted pyrazole. Recrystallize

from Ethanol/Water (9:1).

DOT Diagram: Analytical Workflow
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Crude Reaction Mixture
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Caption: Step-by-step analytical workflow to ensure compound purity before final

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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